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Compound of Interest

Compound Name: YM 900

Cat. No.: B1683505 Get Quote

This technical support center provides essential guidance for researchers, scientists, and drug

development professionals utilizing YM-900 in in vivo experiments. Below, you will find

frequently asked questions (FAQs) and troubleshooting guides designed to address common

challenges, particularly those related to formulation and administration, to ensure reproducible

and effective delivery of YM-900.

Frequently Asked Questions (FAQs)
Q1: What is YM-900 and what is its primary mechanism of action?

A1: YM-900, also known as YM90K, is a potent and selective antagonist of α-amino-3-hydroxy-

5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic

glutamate receptors.[1] By blocking these receptors, YM-900 inhibits excitatory

neurotransmission in the central nervous system. This mechanism makes it a compound of

interest for potential therapeutic applications in neurodegenerative disorders, such as ischemic

stroke, where glutamate-mediated neurotoxicity is a key factor.[1]

Q2: What are the main challenges in the in vivo delivery of YM-900?

A2: As a quinoxaline derivative, YM-900 is a solid powder that is soluble in DMSO but is likely

to have poor aqueous solubility. This is a common issue for many small molecule inhibitors and

can lead to several challenges in vivo, including:
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Precipitation: The compound may precipitate out of solution when diluted in aqueous

physiological fluids, leading to inaccurate dosing and potential emboli if administered

intravenously.

Low Bioavailability: Poor solubility can result in low absorption and reduced exposure at the

target site.

Inconsistent Results: Formulation issues can be a major source of variability between

experiments.

Q3: What are the known effective doses of YM-900 in animal models?

A3: Published studies have demonstrated the in vivo efficacy of YM-900 in rodent models of

seizure and cerebral ischemia. The effective dose varies depending on the administration route

and the animal model.

Animal Model
Administration

Route
Effective Dose Observed Effect Reference

DBA/2 Mice
Intraperitoneal

(i.p.)
ED₅₀: 2.54 mg/kg

Suppression of

audiogenic tonic

seizure

[1]

Mongolian

Gerbils

Intraperitoneal

(i.p.)
15 mg/kg (x3)

Prevention of

delayed neuronal

death after global

ischemia

[1]

F344 Rats Intravenous (i.v.)

30 mg/kg bolus +

10 mg/kg/h for

4h

Reduction of

ischemic

damage in focal

ischemia

[1]

Troubleshooting In Vivo Delivery
This section provides a step-by-step guide to address common problems encountered during

the formulation and administration of YM-900.
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Problem: YM-900 precipitates out of solution during
formulation or upon injection.

Possible Cause: The aqueous component of the final formulation is too high, causing the

poorly soluble YM-900 to crash out of the solution that was initially prepared in a strong

organic solvent like DMSO.

Solutions:

Optimize Co-Solvent Ratios: For many poorly water-soluble compounds, a multi-

component vehicle is necessary to maintain solubility. A common approach is to use a

mixture of solvents.

Consider Alternative Formulation Strategies: If co-solvents are insufficient, other methods

can be employed to improve solubility.
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Strategy Description Advantages Disadvantages

Co-solvents

Using a water-

miscible organic

solvent (e.g., DMSO,

PEG400) to first

dissolve the

compound before

diluting with an

aqueous vehicle (e.g.,

saline, PBS).

Simple to prepare,

suitable for initial

studies.

High concentrations of

organic solvents can

be toxic. Potential for

precipitation upon

dilution.

Surfactants

Adding a surfactant

(e.g., Tween® 80,

Solutol® HS 15) to the

vehicle can help to

form micelles that

encapsulate the

hydrophobic

compound.

Can significantly

increase solubility and

stability in aqueous

solutions.

May have their own

biological effects or

toxicities at higher

concentrations.

Cyclodextrins

Using cyclodextrins

(e.g., HP-β-CD) which

have a hydrophobic

core and a hydrophilic

exterior to form

inclusion complexes

with the drug.

Can improve solubility

and bioavailability with

a good safety profile.

May not be suitable

for all compounds;

can be a more

expensive option.

Problem: High variability in experimental results
between animals.

Possible Cause: Inconsistent formulation preparation or administration technique. The short

in vivo action of YM-900 (around 30 minutes for anticonvulsant effects) means that timing

and consistency are critical.[1]

Solutions:
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Standardize Formulation Protocol: Ensure the formulation is prepared identically for each

experiment. This includes using the same solvent sources, volumes, order of mixing, and

mixing time/temperature.

Verify Formulation Clarity: Always visually inspect the final formulation for any signs of

precipitation before administration. A brief centrifugation can help detect small amounts of

precipitate.

Consistent Administration: For intravenous injections, ensure a consistent injection rate.

For intraperitoneal injections, ensure the injection is delivered to the same quadrant of the

abdomen each time to minimize variability in absorption.

Fresh Preparations: Due to unknown stability in aqueous-based vehicles, it is highly

recommended to prepare the YM-900 formulation fresh before each experiment.

Experimental Protocols
The following are generalized protocols for preparing YM-900 formulations. Note: These are

starting points and may require optimization for your specific experimental needs.

Protocol 1: Co-Solvent Formulation for Intraperitoneal
(i.p.) Injection

Objective: To prepare a 5 mg/mL solution of YM-900.

Materials:

YM-900 powder (MW: 273.21)

Dimethyl sulfoxide (DMSO), sterile

Polyethylene glycol 400 (PEG400), sterile

Phosphate-buffered saline (PBS) or 0.9% Saline, sterile

Procedure:
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1. Weigh the required amount of YM-900. For 1 mL of a 5 mg/mL solution, weigh 5 mg of

YM-900.

2. Add 10% of the final volume as DMSO (100 µL). Vortex until the YM-900 is completely

dissolved.

3. Add 40% of the final volume as PEG400 (400 µL). Vortex to mix thoroughly.

4. Slowly add the remaining 50% of the volume as sterile saline or PBS (500 µL) while

vortexing to prevent precipitation.

5. Visually inspect the final solution to ensure it is clear.

6. Administer to the animal based on body weight. For a 10 mg/kg dose in a 25g mouse,

inject 50 µL of the 5 mg/mL solution.
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Formulation Preparation

Quality Control

Administration

1. Weigh YM-900

2. Dissolve in DMSO

3. Add PEG400

4. Add Saline/PBS Slowly

5. Visually Inspect for Clarity

6. Administer to Animal

Click to download full resolution via product page

Workflow for preparing a co-solvent formulation of YM-900.

Signaling Pathways
YM-900 acts by blocking AMPA and kainate receptors. The diagrams below illustrate the

general signaling pathways initiated by the activation of these receptors, which are inhibited by

YM-900.
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AMPA Receptor Signaling
Activation of AMPA receptors by glutamate leads to sodium influx and depolarization. This can

also trigger downstream signaling cascades, such as the MAPK/ERK pathway, which is

involved in synaptic plasticity.[2][3]
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Simplified AMPA receptor signaling pathway inhibited by YM-900.
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Kainate Receptor Signaling
Kainate receptors can also mediate ionotropic responses (Na+ influx). Additionally, they can

engage in metabotropic signaling through G-proteins, leading to the production of

endocannabinoids like anandamide (AEA), which then act as retrograde messengers.[4][5]
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Kainate receptor metabotropic signaling pathway inhibited by YM-900.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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